molecular formula C17H19NO4 B14932115 3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14932115
M. Wt: 301.34 g/mol
InChI Key: LNMLOULAJQASAY-UHFFFAOYSA-N
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Description

3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by its oxabicycloheptene core, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with a Diels-Alder reaction between a furan derivative and an olefinic dienophile. This reaction forms the oxabicycloheptene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the oxabicycloheptene core but lacks the phenylpropyl group.

    7-Oxabicyclo[2.2.1]heptane derivatives: Similar bicyclic structure but different functional groups.

Uniqueness

3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of its oxabicycloheptene core and the phenylpropyl and carbamoyl groups.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(3-phenylpropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C17H19NO4/c19-16(18-10-4-7-11-5-2-1-3-6-11)14-12-8-9-13(22-12)15(14)17(20)21/h1-3,5-6,8-9,12-15H,4,7,10H2,(H,18,19)(H,20,21)

InChI Key

LNMLOULAJQASAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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